(4-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
The compound is a derivative of imidazole, which is a heterocyclic compound. The imidazole ring is substituted with a 4-fluorophenyl group and a 4-methylbenzylthio group. Fluorophenyl groups are often used in medicinal chemistry due to their ability to mimic the hydrogen bond acceptor properties of a phenolic group, while the thioether group could potentially increase the lipophilicity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a fluorophenyl group, and a methylbenzylthio group . The exact structure would depend on the positions of these groups on the imidazole ring .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the positions of the substituent groups .Scientific Research Applications
Synthesis and Structural Analysis
Compounds with structural similarities to the target chemical have been extensively studied for their synthesis processes and crystal structures. For instance, the synthesis and crystal structure analysis of compounds involving substituted thiophenes and fluorophenyl groups have revealed their potential for diverse biological and pharmaceutical applications. These compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antiproliferative effects, and have applications in material science such as in organic field-effect transistors and solar cells (Nagaraju et al., 2018).
Antitumor and Antimicrobial Applications
Research has shown that certain fluorophenyl compounds possess distinct inhibition on the proliferation of various cancer cell lines, indicating their potential as antitumor agents (Tang & Fu, 2018). Additionally, derivatives of these compounds have demonstrated antimicrobial activity against a range of bacterial and fungal strains, suggesting their utility in developing new antibacterial and antifungal therapies (Gadakh et al., 2010).
Organic Electronics and Fluorescence Applications
The excited state properties and fluorescence of thermally activated delayed fluorescence molecules structurally similar to the target compound have been studied, indicating their application in organic electronics and lighting (Fan et al., 2018). These compounds can enhance the efficiency and stability of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(4-fluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-13-2-4-14(5-3-13)12-23-18-20-10-11-21(18)17(22)15-6-8-16(19)9-7-15/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVSXMKOMMBVPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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